molecular formula C22H26N4O2 B6022374 1-(Pyridin-2-ylmethyl)-5-(4-pyridin-4-ylpiperidine-1-carbonyl)piperidin-2-one

1-(Pyridin-2-ylmethyl)-5-(4-pyridin-4-ylpiperidine-1-carbonyl)piperidin-2-one

Cat. No.: B6022374
M. Wt: 378.5 g/mol
InChI Key: KXQBJOGLLUEIHP-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)-5-(4-pyridin-4-ylpiperidine-1-carbonyl)piperidin-2-one is a complex organic compound that features a piperidine core substituted with pyridine groups. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylmethyl)-5-(4-pyridin-4-ylpiperidine-1-carbonyl)piperidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Core: Starting from a suitable piperidine precursor, the core structure is built through cyclization reactions.

    Substitution Reactions: Introduction of pyridine groups via nucleophilic substitution or coupling reactions.

    Carbonylation: Incorporation of the carbonyl group through oxidation or acylation reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents for reaction and purification.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)-5-(4-pyridin-4-ylpiperidine-1-carbonyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of substituents on the piperidine or pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic uses due to its structural features.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)-5-(4-pyridin-4-ylpiperidine-1-carbonyl)piperidin-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:

    Binding to Active Sites: Inhibiting or activating enzymes.

    Receptor Modulation: Altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-ylmethyl)-5-(4-pyridin-4-ylpiperidine-1-carbonyl)piperidin-2-ol: A similar compound with an alcohol group instead of a ketone.

    1-(Pyridin-2-ylmethyl)-5-(4-pyridin-4-ylpiperidine-1-carbonyl)piperidin-2-amine: An amine derivative with different biological properties.

Uniqueness

1-(Pyridin-2-ylmethyl)-5-(4-pyridin-4-ylpiperidine-1-carbonyl)piperidin-2-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)-5-(4-pyridin-4-ylpiperidine-1-carbonyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c27-21-5-4-19(15-26(21)16-20-3-1-2-10-24-20)22(28)25-13-8-18(9-14-25)17-6-11-23-12-7-17/h1-3,6-7,10-12,18-19H,4-5,8-9,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQBJOGLLUEIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)N2CCC(CC2)C3=CC=NC=C3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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